Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
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Overview
Description
Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate is a synthetic compound known for its complex structure and significant applications in various scientific fields. This compound is characterized by its ester functional group and the presence of multiple hydroxyl groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentyl ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the chlorophenoxy group: This is achieved through a nucleophilic substitution reaction, where a chlorophenol derivative reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the intermediate compound with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulate enzyme activity: It can inhibit or activate enzymes involved in metabolic pathways.
Alter gene expression: It can influence the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl (5E)-7-[(1R)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-5-oxocyclopent-2-en-1-yl]hept-5-enoate
- Propan-2-yl (5Z)-7-((1R,2R,3R,5S)-5-(formyloxy)-3-hydroxy-2-((3R)-3-hydroxy-5-phenylpentyl)cyclopentyl)hept-5-enoate
Uniqueness
Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and the chlorophenoxy moiety. These features contribute to its distinct reactivity and potential biological activities, setting it apart from similar compounds .
Properties
Molecular Formula |
C25H35ClO6 |
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Molecular Weight |
467.0 g/mol |
IUPAC Name |
propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H35ClO6/c1-17(2)32-25(30)11-6-4-3-5-10-21-22(24(29)15-23(21)28)13-12-19(27)16-31-20-9-7-8-18(26)14-20/h3,5,7-9,12-14,17,19,21-24,27-29H,4,6,10-11,15-16H2,1-2H3 |
InChI Key |
OCNSAYQJDKJOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O |
Origin of Product |
United States |
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